![molecular formula C16H13BrClN5O B2458198 N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291852-75-9](/img/structure/B2458198.png)

N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

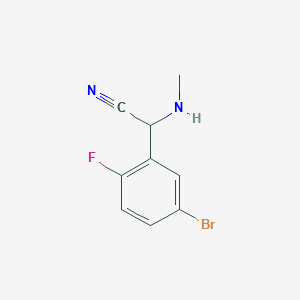

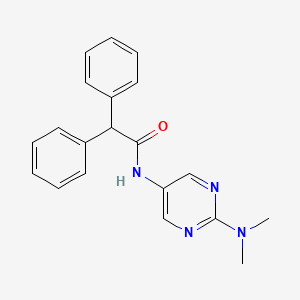

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It’s substituted with a carboxamide group at the 4-position and an amine group at the 5-position. The amine group is further substituted with a 4-chlorophenyl group. The triazole ring is also substituted with a 3-bromophenylmethyl group at the N-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole ring, which is a planar, aromatic ring. The presence of the bromine and chlorine atoms would make the compound relatively heavy and possibly quite reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and chlorine atoms would likely make the compound relatively heavy and possibly quite polar .科学的研究の応用

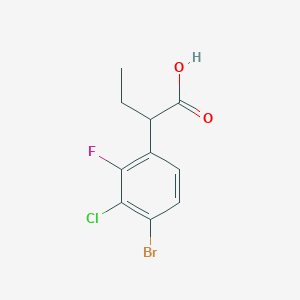

Synthesis and Antipathogenic Activity

Triazole derivatives have been synthesized and characterized for their antipathogenic activity, particularly against bacterial cells in free and adherent states. The presence of halogens like bromide or fluorine on the phenyl substituent of the triazole moiety significantly influences their anti-microbial and antibiofilm properties. These findings highlight the potential of triazole derivatives, including compounds similar to "N-[(3-bromophenyl)methyl]-5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide," for the development of novel antimicrobial agents with antibiofilm capabilities (Limban, Marutescu, & Chifiriuc, 2011).

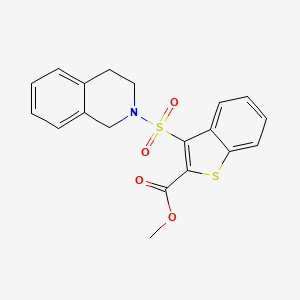

Antimicrobial Activities of Triazole Derivatives

Another study reports on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives. These compounds demonstrated good or moderate activities against various test microorganisms, suggesting their potential as antimicrobial agents. The structure-activity relationship analysis in this research provides valuable insights into designing more effective antimicrobial compounds, relevant to similar structures like "this compound" (Bektaş et al., 2007).

Anticonvulsant and Antitumor Applications

Triazole derivatives have been investigated for their pharmacological properties, including anticonvulsive activity and potential for treating conditions related to agitation and epilepsy. This suggests that compounds with a triazole core, such as "this compound," may possess valuable pharmacological properties worth exploring further (Shelton, 1981).

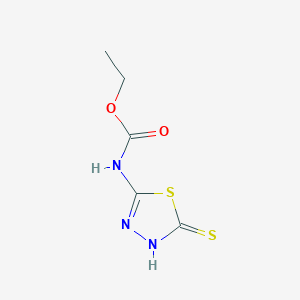

Synthesis and Antibacterial Activity of Triazole Derivatives

Research into the synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazole thiones has shown these compounds to have significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains. This highlights the potential of structurally similar compounds for use in antibacterial applications (Plech et al., 2011).

作用機序

Target of Action

Similar compounds, such as pyrazoles and indole derivatives, have been known to interact with a variety of targets, including enzymes like acetylcholinesterase (ache) and various receptors . These targets play crucial roles in numerous biological processes, including nerve impulse transmission and cellular metabolism .

Mode of Action

For instance, some compounds inhibit the activity of AchE, affecting normal nerve pulses’ transmission .

Biochemical Pathways

Similar compounds have been shown to influence pathways related to oxidative stress and cellular damage . These compounds can affect the production of reactive oxygen species (ROS) and other free radicals, which are linked to various diseases .

Result of Action

Similar compounds have been shown to have various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

将来の方向性

特性

IUPAC Name |

N-[(3-bromophenyl)methyl]-5-(4-chloroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN5O/c17-11-3-1-2-10(8-11)9-19-16(24)14-15(22-23-21-14)20-13-6-4-12(18)5-7-13/h1-8,14-15,20-23H,9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBCXRYNPATXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)

![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)

![5-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazino]-1H-pyrrole-3-carbonitrile](/img/structure/B2458128.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458133.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)